![molecular formula C12H16N2O B1466686 2-(Benzo[d]oxazol-2-yl)pentan-1-amine CAS No. 1490313-56-8](/img/structure/B1466686.png)
2-(Benzo[d]oxazol-2-yl)pentan-1-amine
Overview
Description
“2-(Benzo[d]oxazol-2-yl)pentan-1-amine” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazoles and their analogues are considered an important class of bioactive compounds due to their versatile applications in pharmaceuticals and various biological systems . They are found in various natural products and are used in drug and agrochemical discovery programs .
Synthesis Analysis
The synthesis of 2-substituted benzoxazole derivatives, including “2-(Benzo[d]oxazol-2-yl)pentan-1-amine”, often starts from 2-(benzo[d]oxazol-2-yl)aniline . The synthesized compounds are usually purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of “2-(Benzo[d]oxazol-2-yl)pentan-1-amine” can be analyzed using various techniques such as X-ray analysis . The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Chemical Reactions Analysis
The chemical reactions involving “2-(Benzo[d]oxazol-2-yl)pentan-1-amine” can be complex. For instance, the formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly imidazoles. These heterocycles are crucial in pharmaceuticals due to their biological activities .
Anti-inflammatory Agents
Benzoxazole derivatives, including those derived from “2-(Benzo[d]oxazol-2-yl)pentan-1-amine”, have been studied for their anti-inflammatory properties. They show promise as potent anti-inflammatory agents, which could lead to the development of new medications .
Quorum Sensing Inhibitors
Research has been conducted on benzoxazole derivatives for their potential as quorum sensing inhibitors. This application is significant in the field of microbiology and can contribute to the development of treatments that prevent bacterial infections without relying on antibiotics .
Anticonvulsant Activities
Derivatives of this compound have been evaluated for their anticonvulsant activities. This research is vital for the development of new treatments for seizure disorders .
Future Directions
The future directions for “2-(Benzo[d]oxazol-2-yl)pentan-1-amine” could involve further exploration of its potential applicability in the field of pharmaceuticals and various biological systems . More research could be conducted to fully understand its mechanism of action and to develop new chemical entities for treating various diseases .
properties
IUPAC Name |
2-(1,3-benzoxazol-2-yl)pentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-5-9(8-13)12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7,9H,2,5,8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCANNCROLXBFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C1=NC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzo[d]oxazol-2-yl)pentan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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